molecular formula C7H6N2O2 B3193187 4-hydroxy-1H-benzo[d]imidazol-2(3H)-one CAS No. 69053-50-5

4-hydroxy-1H-benzo[d]imidazol-2(3H)-one

Cat. No. B3193187
CAS RN: 69053-50-5
M. Wt: 150.13 g/mol
InChI Key: CPBGGIHYAYWNDD-UHFFFAOYSA-N
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Description

Benzimidazole is a heterocyclic aromatic organic compound . This bicyclic compound consists of the fusion of benzene and imidazole . It is a key component in many pharmaceutical agents .


Synthesis Analysis

Benzimidazole is produced by the condensation of o-phenylenediamine with formic acid . 2-Substituted derivatives can be obtained when the condensation is conducted with aldehydes in place of formic acid, followed by oxidation .


Molecular Structure Analysis

The benzimidazole nucleus is an important pharmacophore in drug discovery, being a good bioisostere of naturally occurring nucleotides . This heterocycle may represent a type of privileged substructure which can interact with proteins and enzymes .


Chemical Reactions Analysis

Benzimidazole is a base, and it can also be deprotonated with stronger bases . The imine can be alkylated and also serves as a ligand in coordination chemistry .


Physical And Chemical Properties Analysis

Benzimidazole is a white solid that appears in the form of tabular crystals . It has a molar mass of 118.139 g/mol .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 4-hydroxy-1H-benzo[d]imidazol-2(3H)-one, also known as 4-Hydroxy-1,3-dihydro-benzoimidazol-2-one:

Pharmaceuticals and Drug Development

4-Hydroxy-1H-benzo[d]imidazol-2(3H)-one is a significant scaffold in medicinal chemistry due to its potential therapeutic properties. It has been investigated for its antiviral, antitumor, and antimicrobial activities . The compound’s ability to interact with various biological targets makes it a promising candidate for developing new drugs, particularly in the treatment of cancer and infectious diseases.

Catalysis and Chemical Synthesis

This compound is used as a catalyst in organic reactions . Its unique structure allows it to facilitate various chemical transformations, including oxidation and reduction reactions . Researchers have explored its use in synthesizing complex organic molecules, making it valuable in the field of synthetic chemistry.

Material Science

In material science, 4-Hydroxy-1H-benzo[d]imidazol-2(3H)-one is utilized in the development of functional materials . Its incorporation into polymers and other materials can enhance properties such as thermal stability, mechanical strength, and conductivity . This makes it useful in creating advanced materials for electronics, coatings, and other high-performance applications.

Biological Probes and Imaging

The compound has been employed as a biological probe in various imaging techniques. Its ability to bind to specific biomolecules allows researchers to visualize and study biological processes at the molecular level . This application is particularly important in biomedical research, where understanding cellular mechanisms is crucial.

Environmental Science

4-Hydroxy-1H-benzo[d]imidazol-2(3H)-one has applications in environmental science as a component in sensors and detection systems for pollutants. Its chemical properties enable it to detect and quantify environmental contaminants , contributing to efforts in monitoring and protecting the environment .

Agricultural Chemistry

In agriculture, this compound is explored for its potential as a pesticide or herbicide . Its biological activity against various pests and weeds makes it a candidate for developing new agrochemicals that can help in crop protection and yield enhancement .

Solar Energy and Photovoltaics

The compound is also being researched for its role in solar energy applications . Its incorporation into dye-sensitized solar cells (DSSCs) can improve the efficiency of these devices by enhancing light absorption and electron transfer processes . This application is part of ongoing efforts to develop more efficient and sustainable energy sources.

Nanotechnology

In the field of nanotechnology, 4-Hydroxy-1H-benzo[d]imidazol-2(3H)-one is used in the synthesis of nanoparticles and nanocomposites . Its unique properties can help in creating nanomaterials with specific functionalities, which are useful in various applications, including drug delivery, imaging, and catalysis .

Future Directions

Benzimidazole derivatives continue to be of interest in medicinal chemistry due to their wide range of biological activities . Future research may focus on the synthesis of new derivatives and the exploration of their potential therapeutic applications.

properties

IUPAC Name

4-hydroxy-1,3-dihydrobenzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O2/c10-5-3-1-2-4-6(5)9-7(11)8-4/h1-3,10H,(H2,8,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPBGGIHYAYWNDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)O)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-hydroxy-1H-benzo[d]imidazol-2(3H)-one

Synthesis routes and methods

Procedure details

A mixture of 2,3-diamino-phenol (50 mg; 0.4 mmol) and 1,1′-carbonyl-diimidazole (65 mg; 0.4 mmol) in THF (5 ml) was stirred overnight. The crude product was purified by chromatography and by washed with water, to give pure 4-hydroxy-1,3-dihydro-benzoimidazole-2-one (32 mg; 53%). 1H NMR (DMSO-d6): 10.42 and 10.31 (s each, 2H), 9.46 (s, 1H), 6.70 (t, J=8.0 Hz; 1H), 6.41 (dd, J=0.8, 8.2 Hz; 1H), 6.40 (d, J=8.0 Hz).
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
65 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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